Product packaging for Cortisol 21-propionate(Cat. No.:)

Cortisol 21-propionate

Cat. No.: B14116119
M. Wt: 418.5 g/mol
InChI Key: MRECAIZOMKKXOZ-KXTMDGJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortisol 21-propionate is a synthetic derivative of cortisol, the primary glucocorticoid hormone produced in humans. wikipedia.org It belongs to the class of corticosteroid esters, which are molecules chemically modified to alter their properties and therapeutic potential. The study of such esters is a significant area within medicinal chemistry, aimed at optimizing the delivery and activity of steroid hormones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O6 B14116119 Cortisol 21-propionate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13R,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C24H34O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-18,21,26,29H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23+,24-/m0/s1

InChI Key

MRECAIZOMKKXOZ-KXTMDGJESA-N

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

Metabolism and Biotransformation Studies

Enzymatic Hydrolysis of the C-21 Propionate (B1217596) Ester

The C-21 propionate ester of cortisol is susceptible to hydrolysis by esterase enzymes present in various biological tissues. This process is the rate-limiting step in the local and systemic availability of active cortisol following the administration of the esterified prodrug.

In vitro studies using various biological matrices have demonstrated the enzymatic hydrolysis of corticosteroid esters. Research on the closely related compound, hydrocortisone (B1673445) 17-butyrate 21-propionate (HBP), in a culture of human keratinocytes, shows that hydrolysis primarily and rapidly occurs at the 21-position ester. medicaljournals.senih.gov Within one hour of incubation, a significant conversion to the 21-de-esterified metabolite is observed. nih.gov

Another study investigating a series of cortisol 21-esters in a homogenate of inflamed rabbit synovial tissue found that the rate of hydrolysis is dependent on the carbon chain length of the ester group. nih.gov Esters with shorter to medium chain lengths were hydrolyzed much faster than those with very short (C2) or longer chain lengths (C12-C16). nih.gov While propionate (C3) was not specifically tested, the data suggest it would undergo relatively rapid hydrolysis. In this study, the breakdown of cortisol acetate (B1210297) (C2) was significantly accelerated at higher tissue concentrations. nih.gov

Table 1: In Vitro Hydrolysis of Hydrocortisone 17-butyrate 21-propionate (HBP) in Human Keratinocyte Culture

Substrate Concentration Time Point Major Metabolite Formed Concentration of Metabolite

This table is based on data from a study on a related compound to illustrate the rapid hydrolysis at the 21-position. nih.gov

The primary and immediate metabolite of Cortisol 21-propionate is Cortisol (also known as hydrocortisone), formed by the cleavage of the propionate ester bond. medicaljournals.se

Once formed, cortisol enters its own extensive metabolic pathway. The major subsequent metabolites are inactivated forms of cortisol. Key degradation products include:

Cortisone (B1669442) : Formed through the oxidation of the 11-hydroxyl group, a reaction catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2). nih.govresearchgate.net

Tetrahydrocortisol (THF) and Allo-tetrahydrocortisol (allo-THF) : These are produced in the liver by the reduction of the A-ring of the cortisol steroid nucleus.

Tetrahydrocortisone (THE) : Formed by the A-ring reduction of cortisone.

Cortol and β-Cortol : Formed by the reduction of the 20-keto group of tetrahydrocortisol.

Cortolone and β-Cortolone : Formed by the reduction of the 20-keto group of tetrahydrocortisone.

These metabolites are often further conjugated with glucuronic acid or sulfate (B86663) in the liver to increase their water solubility for excretion in the urine. oup.com

Pathways of Systemic and Local Metabolism in Non-Human Biological Systems

In non-human biological systems, the metabolism of cortisol esters has been shown to occur both locally at the site of administration and systemically after absorption. Studies using inflamed rabbit synovial tissue homogenates demonstrate the local capacity of tissues to hydrolyze cortisol 21-esters. nih.gov The rate of this local hydrolysis varies depending on the specific ester and the concentration of the tissue homogenate. nih.gov

Following absorption into the systemic circulation, the ester is rapidly exposed to a high concentration of esterases in the liver and blood plasma, leading to efficient conversion to free cortisol. nih.govnih.gov The liver is the primary site of systemic metabolism, where not only the hydrolysis occurs but also the subsequent conversion of cortisol into its various inactive metabolites, such as cortisone, and their conjugated forms for excretion. nih.gov

Role of Specific Enzymes (e.g., esterases, 11β-hydroxysteroid dehydrogenase)

Several key enzymes are involved in the biotransformation of this compound.

Esterases : This is a broad class of enzymes responsible for the initial and essential hydrolysis of the C-21 propionate ester to release active cortisol. Carboxylesterases, in particular, are implicated and are found in high concentrations in the liver, as well as in other tissues like the lungs and skin. medicaljournals.senih.gov The rapid hydrolysis of C-21 esters by liver esterases is a key determinant of their biological half-life. nih.gov

11β-hydroxysteroid dehydrogenase (11β-HSD) : This enzyme exists in two main isoforms and is crucial for the pre-receptor metabolism of cortisol once it has been released from its ester prodrug. nih.gov

11β-HSD1 : This isoform primarily acts as a reductase, converting inactive cortisone back into active cortisol, predominantly in the liver and adipose tissue. nih.govnih.gov

11β-HSD2 : This isoform acts exclusively as a dehydrogenase, inactivating cortisol by converting it to cortisone. nih.govnih.gov This is particularly important in mineralocorticoid-sensitive tissues like the kidney, preventing cortisol from illicitly activating the mineralocorticoid receptor. nih.govwikipedia.org

The interplay between these enzymes governs the concentration and activity of cortisol at both local and systemic levels.

Biological Activity and Pharmacodynamics in Preclinical Models

In Vitro Cell-Based Assays for Anti-Inflammatory Potential

Cortisol exerts significant and complex effects on fibroblast metabolism and proliferation, which are crucial in processes like wound healing and fibrosis. In vitro studies using fibroblast cell cultures have demonstrated that cortisol's impact is highly dependent on the cellular context and origin.

In cell cultures derived from rabbit fetal lung, cortisol's effect on growth is contingent on the gestational age of the source tissue. nih.gov Early in gestation (around 20 days), cortisol at concentrations of 10⁻⁷ to 10⁻⁵ M stimulates the incorporation of [6-³H]thymidine into DNA, indicating an increase in cell proliferation. nih.gov Conversely, in cultures from late-gestation fetal lungs (around 28 days), cortisol at similar concentrations (10⁻⁷ and 10⁻⁶ M) inhibits this process. nih.gov Fibroblast cultures derived from fetal skin, however, show inhibition of proliferation at both gestational ages when exposed to cortisol (10⁻⁵ M). nih.gov

Furthermore, cortisol has been shown to modulate the extracellular matrix environment in fibroblast cultures. In 3D synovial fibroblast organoids, cortisol (1µM) can prevent fibrosis induced by transforming growth factor-beta (TGFβ). researchgate.net It also protects against matrix remodeling induced by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ). researchgate.net This is achieved, in part, by decreasing the upregulation of matrix-degrading enzymes such as matrix metalloproteinase 3 (MMP3). researchgate.net

Table 1: Effects of Cortisol on Fibroblast Cell Cultures

Cell Type Condition Cortisol Concentration Observed Effect Reference
Rabbit Fetal Lung Fibroblasts Early Gestation (20 days) 10⁻⁷ - 10⁻⁵ M Stimulates DNA synthesis nih.gov
Rabbit Fetal Lung Fibroblasts Late Gestation (28 days) 10⁻⁷ - 10⁻⁶ M Inhibits DNA synthesis nih.gov
Rabbit Fetal Skin Fibroblasts Early & Late Gestation 10⁻⁵ M Inhibits DNA synthesis nih.gov
Human Synovial Fibroblasts TGFβ-induced 1µM Prevents fibrosis researchgate.net
Human Synovial Fibroblasts TNFα/IFNγ-induced 1µM Protects against matrix remodeling researchgate.net

Cortisol is a potent immunomodulatory agent, with its effects demonstrated in various cellular systems, particularly on immune cells like macrophages and lymphocytes. Its primary mechanism involves the suppression of pro-inflammatory mediators and the promotion of an anti-inflammatory environment. youtube.com

In macrophage cell lines, such as RAW264.7 cells stimulated with lipopolysaccharide (LPS), a model for inflammation, glucocorticoids have been shown to inhibit the production of key inflammatory molecules. nih.gov These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov Cortisol suppresses the immune system by inhibiting these inflammatory cytokines while promoting the production of anti-inflammatory cytokines, such as interleukin-10. youtube.com This dual action helps to regulate the balance between inflammatory and anti-inflammatory responses. youtube.com The effects are mediated through glucocorticoid receptors, which, once activated by cortisol, can influence gene expression to either repress pro-inflammatory genes or induce anti-inflammatory ones. nih.gov

In Vivo Studies in Non-Human Animal Models

The anti-inflammatory activity of glucocorticoids like cortisol is well-established through various in vivo animal models that mimic different phases of inflammation. These models are essential for preclinical screening and characterization of anti-inflammatory compounds. ijpras.commdpi.com

Commonly used models for acute inflammation include carrageenan-induced paw edema in rats. mdpi.com This model is characterized by a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different mediators of inflammation. mdpi.com Other models, such as those inducing pleurisy, allow for the analysis of inflammatory exudate and leukocyte migration. mdpi.com

For chronic inflammation, the cotton pellet granuloma model in rats is widely used. mdpi.com This model assesses the proliferative phase of inflammation, involving fibroblast proliferation and the formation of granulomatous tissue. mdpi.com Corticosteroids are known to be particularly effective at inhibiting this proliferative phase. mdpi.com Another significant model is the adjuvant-induced arthritis model in rats, which shares pathological features with human rheumatoid arthritis and is used to assess chronic anti-inflammatory effects. mdpi.commdpi.com Glucocorticoids consistently demonstrate potent anti-inflammatory effects across these diverse and well-validated animal models.

The administration of exogenous glucocorticoids like cortisol has a profound and direct impact on the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system. nih.gov This interaction is governed by a negative feedback mechanism. nih.gov In animal models, the administration of glucocorticoids leads to the suppression of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. nih.govmdpi.com

Prolonged treatment with glucocorticoids in animal models, such as dexamethasone (B1670325) in mice for four weeks, can result in significant HPA axis dysfunction. endocrine-abstracts.org This is characterized by the suppression of endogenous corticosterone (B1669441) (the primary glucocorticoid in rodents) and adrenal atrophy. endocrine-abstracts.org Studies show that upon withdrawal of the exogenous glucocorticoid, there is a period of recovery, but chronic suppression can impair the animal's ability to mount an adequate hormonal response to stress. endocrine-abstracts.org Animal models with specific deletions of the glucocorticoid receptor (GR) in different brain regions or the pituitary have further confirmed the critical role of these receptors in mediating the negative feedback and maintaining HPA axis homeostasis. mdpi.com

While glucocorticoids are used in oncology to manage inflammation and treatment side effects, preclinical studies in xenograft models have revealed a complex interaction with cytotoxic therapies. Research has shown that cortisol at physiological concentrations can have anti-apoptotic effects in some solid tumor cells, potentially reducing the efficacy of chemotherapy. nih.gov

In xenograft models using human cancer cell lines, such as the MIA PaCa-2 (pancreatic cancer) and HeLa (cervical cancer) models, cortisol was found to blunt the tumor-cell apoptosis induced by cytotoxic agents like paclitaxel (B517696). nih.govoncotarget.com The addition of a glucocorticoid receptor (GR) antagonist, relacorilant (B610435), reversed this effect and restored the apoptotic activity of paclitaxel. nih.gov When relacorilant was combined with paclitaxel in these xenograft models, the efficacy of the chemotherapy was significantly improved compared to paclitaxel alone. nih.govoncotarget.com These findings suggest that cortisol, acting via the GR, can create a pro-survival environment for some tumor cells, and that antagonizing this pathway may enhance the effectiveness of certain antineoplastic agents. nih.gov

Table 2: Effects of Cortisol and GR Antagonism in Xenograft Models

Xenograft Model Cell Line Treatment Combination Observed Effect Reference
Pancreatic Cancer MIA PaCa-2 Paclitaxel + Relacorilant Significantly better efficacy than paclitaxel alone nih.govoncotarget.com
Pancreatic Cancer MIA PaCa-2 Paclitaxel + Gemcitabine (B846) + Relacorilant Better efficacy than paclitaxel + gemcitabine alone nih.gov
Cervical Cancer HeLa Paclitaxel + Relacorilant Significantly better efficacy than paclitaxel alone nih.gov

Comparative Pharmacodynamic Profiles with Other Steroid Derivatives in Model Systems

The pharmacodynamic profile of Cortisol 21-propionate has been characterized in preclinical models primarily through comparative studies that evaluate its activity relative to other corticosteroid derivatives. These investigations typically focus on two key areas: the affinity of the compound for the glucocorticoid receptor (GR) and its functional effects in both in vitro and in vivo assays, such as anti-inflammatory and vasoconstrictive responses.

Glucocorticoid Receptor Binding Affinity

A fundamental measure of a corticosteroid's potential potency is its binding affinity for the glucocorticoid receptor. The esterification of the cortisol molecule at the 17α and 21 positions significantly alters this affinity. nih.govnih.gov Competitive binding assays using rat thymus cytosol have been employed to determine the affinity of various cortisol esters relative to cortisol itself. nih.gov

In these model systems, esterification of the 21-hydroxy group of cortisol generally leads to a change in relative binding affinity. nih.gov Studies comparing a series of 17α,21-diesters have provided insight into the contribution of the 21-propionate group. For instance, when cortisol is esterified at the 17-position with valerate (B167501), the subsequent addition of different esters at the 21-position modulates the binding affinity. nih.gov

Table 1: Relative Affinity of Cortisol Diesters for the Glucocorticoid Receptor in Rat Thymus Cytosol
CompoundRelative Binding Affinity (Cortisol = 1)
Cortisol 17-valerate, 21-acetate0.76
Cortisol 17-valerate, 21-propionate1.17
Cortisol 17-valerate, 21-butyrate1.33

This data is derived from a study assessing the affinity of various cortisol esters for the glucocorticoid receptor of rat thymus cytosol using a competitive binding assay with [3H]dexamethasone. nih.gov

These findings demonstrate that within this specific diester series, the 21-propionate derivative exhibits a higher binding affinity for the glucocorticoid receptor than the 21-acetate and slightly lower than the 21-butyrate. nih.gov General studies on steroid structure-activity relationships confirm that while esterification at the 21-position alone often decreases affinity compared to the parent alcohol (hydrocortisone), the nature of the ester chain and simultaneous esterification at other positions can lead to a complex modulation of receptor binding. nih.gov

In Vivo Pharmacodynamic Effects in Animal Models

The functional consequences of receptor binding are assessed in whole-animal models, which can reveal comparative topical anti-inflammatory potency as well as systemic effects. In a comparative study in rats, the diester hydrocortisone (B1673445) 17-butyrate 21-propionate (HBP) was evaluated against other potent topical corticosteroids. nih.gov The study measured both local effects on the skin and systemic effects, such as suppression of body weight gain and atrophy of lymphatic tissues, which are known glucocorticoid class effects. nih.gov

The dermal atrophic effect, a measure of local pharmacodynamic action, was assessed by measuring the reduction in skin fold thickness over the application period. The systemic activity was evaluated by monitoring changes in body weight and the weight of the thymus and spleen. The results indicated that the systemic effects of the HBP ointment were weaker than those of other tested drugs like diflucortolone (B194688) valerate and clobetasol (B30939) propionate (B1217596). nih.gov

Table 2: Comparative Systemic Effects of Topical Corticosteroids in Rats After 14 Days of Application
Compound (0.1% Ointment, except as noted)Body Weight Gain SuppressionThymus AtrophySpleen AtrophyDermal Atrophic Effect
Hydrocortisone 17-butyrate 21-propionatePresentPresentPresentWeaker than comparators
Clobetasol propionate (0.05%)PresentPresentPresentStronger than HBP
Prednisolone 17-valerate 21-acetatePresentPresentPresentStronger than HBP
Diflucortolone valeratePresentPresentPresentStronger than HBP

Vasoconstrictor Assay as a Pharmacodynamic Model

The vasoconstriction assay, or skin blanching test, is a widely used pharmacodynamic model in healthy human subjects to determine the relative potency of topical corticosteroid formulations. biopharmaservices.comresearchgate.net This assay measures the ability of a corticosteroid to cause narrowing of the capillaries in the skin, which results in a visible whitening or blanching effect. biopharmaservices.com The degree of vasoconstriction is considered proportional to the percutaneous absorption and potency of the steroid. biopharmaservices.comresearchgate.net While specific comparative data for this compound in this assay is not detailed in the available literature, this model system remains a standard for ranking the potency of various steroid derivatives and formulations, allowing for direct comparison of different esters of the same parent compound. nih.govnih.gov

Advanced Analytical Methodologies for Cortisol and Its 21 Propionate Derivative

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the selective and sensitive analysis of cortisol and its derivatives. These techniques separate compounds based on their physicochemical properties, allowing for their individual quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of steroids due to its high selectivity and sensitivity. nih.govmdpi.commdpi.com The development of an LC-MS/MS method for cortisol 21-propionate would involve optimizing several key parameters to achieve reliable and reproducible results.

Method Development: The initial step in method development is the selection of an appropriate chromatographic column, typically a C18 column, and a mobile phase system to achieve efficient separation of this compound from other endogenous compounds. nih.gov A gradient elution, often using a mixture of water with a modifier (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile, is commonly employed to ensure good peak shape and resolution. nih.govanalis.com.my

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. For this compound, the precursor ion would be the protonated molecule [M+H]+, and characteristic product ions would be identified through infusion experiments.

Validation: A comprehensive validation process is essential to ensure the reliability of the developed LC-MS/MS method. Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards. For similar compounds like cortisol, linearity is often established over a wide concentration range (e.g., 1.0 to 500.0 ng/mL). nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control samples at different concentrations. For cortisol, acceptable accuracy is typically within 85-115%, and precision (expressed as the coefficient of variation, CV) is below 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. For cortisol, typical LOQs are in the low ng/mL range. nih.gov

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances. This is confirmed by the absence of interfering peaks at the retention time of the analyte.

Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix. For cortisol, recoveries are generally expected to be consistent and reproducible. nih.gov

Table 1: Representative LC-MS/MS Validation Parameters for Cortisol Analysis

Validation ParameterTypical Acceptance CriteriaExample Value (for Cortisol)
Linearity (r²)> 0.990.999 nih.gov
Accuracy (% Bias)± 15%-4.6% to 2.5% nih.gov
Precision (% CV)< 15%1.5% to 5.3% nih.gov
Recovery (%)Consistent and reproducible~96% nih.gov
LOQ (ng/mL)Defined and validated1.0 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. mdpi.commdpi.com While it often requires a derivatization step to increase the volatility and thermal stability of the analytes, GC-MS can provide excellent separation and sensitivity.

For the analysis of this compound, a derivatization step, such as silylation, would likely be necessary. The derivatized compound would then be introduced into the GC system, where it is separated on a capillary column. The mass spectrometer would be used for detection and quantification, often in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

GC-MS methods have been historically considered a "gold standard" for steroid analysis and can provide high accuracy and precision. mdpi.com However, the sample preparation can be more laborious compared to LC-MS/MS.

Immunochemical Assay Development and Characterization

Immunochemical assays are based on the highly specific binding between an antibody and an antigen. These methods are widely used for the quantification of hormones like cortisol and can be adapted for its 21-propionate derivative.

Enzyme-Linked Immunosorbent Assays (ELISA) Optimization

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common type of immunoassay. arborassays.comartekinmedikal.com.trusbio.netibl-america.comneogen.commedimabs.com For this compound, a competitive ELISA would be a suitable format. In this setup, this compound in a sample competes with a labeled this compound (enzyme conjugate) for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.

Optimization of an ELISA for this compound would involve:

Antibody Selection: Using a highly specific monoclonal or polyclonal antibody that recognizes this compound with high affinity.

Conjugate Preparation: Synthesizing a stable and active enzyme conjugate, for example, by linking horseradish peroxidase (HRP) to this compound.

Assay Conditions: Optimizing incubation times, temperatures, and buffer compositions to achieve the desired sensitivity and dynamic range.

Standard Curve: Establishing a reliable standard curve using known concentrations of this compound to enable accurate quantification of unknown samples.

Table 2: Typical Performance Characteristics of a Cortisol ELISA

ParameterTypical Value
Assay Range10 - 800 ng/mL ibl-america.com
SensitivityLow ng/mL range
Intra-assay Precision (% CV)< 10%
Inter-assay Precision (% CV)< 15%

Radioimmunoassays (RIA) and Chemiluminescence Immunoassays

Radioimmunoassays (RIA) are similar in principle to ELISAs but use a radioisotope-labeled antigen (tracer) instead of an enzyme conjugate. nih.govibl-america.comnih.govresearchgate.netalpco.com The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample. While highly sensitive, the use of radioactive materials requires specialized handling and disposal procedures.

Chemiluminescence Immunoassays (CLIA) offer a non-radioactive alternative with comparable or even higher sensitivity. drg-international.comcapes.gov.brnih.govnih.govpoclightbio.com In a CLIA, the label is a substance that emits light as a result of a chemical reaction. The intensity of the light emission is measured and is typically inversely proportional to the analyte concentration in a competitive format.

Development of this compound-Specific Antibodies and Conjugates

The development of a specific immunoassay for this compound hinges on the production of high-quality antibodies and the synthesis of appropriate conjugates.

Antibody Development: To produce antibodies specific to this compound, the steroid must first be made immunogenic by conjugating it to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This immunogen is then used to immunize animals (e.g., rabbits or mice) to elicit an immune response and the production of polyclonal or monoclonal antibodies, respectively. The resulting antibodies are then screened for their specificity and affinity for this compound. It is crucial to minimize cross-reactivity with endogenous cortisol and other related steroids. nih.gov

Conjugate Synthesis: For use in immunoassays, this compound needs to be conjugated to a label, such as an enzyme (for ELISA), a radioisotope (for RIA), or a chemiluminescent molecule (for CLIA). The synthesis of these conjugates requires careful chemical modification of the this compound molecule to allow for stable linkage to the label without significantly compromising its binding to the antibody. For instance, a derivative of this compound with a reactive group could be synthesized to facilitate conjugation. The resulting conjugate must be purified and characterized to ensure its performance in the immunoassay.

Electrochemical and Biosensor Platforms

Recent advancements in analytical chemistry have led to the development of sophisticated electrochemical and biosensor platforms for the detection of steroid hormones. While much of the foundational research has centered on cortisol, the parent compound, these methodologies are directly applicable to its derivatives, including this compound. The core molecular structure recognized by these platforms remains largely unchanged, allowing for high-sensitivity detection. These sensors convert the biological or chemical interaction between the target analyte (this compound) and a recognition element into a measurable electrical signal. ucl.ac.ukfiu.edu Key advantages of these platforms include their potential for miniaturization, rapid analysis, and high sensitivity, making them suitable for point-of-care applications. ucl.ac.ukmdpi.com The primary types of bioreceptors utilized in these sensors are antibodies, aptamers, and molecularly imprinted polymers (MIPs). ucl.ac.uk

Molecularly Imprinted Polymers (MIPs) for Selective Detection

Molecularly Imprinted Polymers (MIPs) have emerged as robust synthetic recognition elements for the selective detection of various molecules, including steroids like cortisol and its derivatives. mdpi.commdpi.com MIPs are created by polymerizing functional and cross-linking monomers in the presence of a template molecule—in this case, this compound or a close structural analog like cortisol. researchgate.netresearchgate.net After polymerization, the template is removed, leaving behind three-dimensional cavities that are complementary in size, shape, and chemical functionality to the target analyte. mdpi.com

These "artificial antibodies" offer significant advantages over their biological counterparts, such as antibodies. MIPs exhibit higher durability in various environmental conditions, longer shelf life, and are produced through a more convenient and cost-effective fabrication process. mdpi.comnih.gov For electrochemical sensing, MIPs are typically coated onto an electrode surface. When the sample solution is introduced, this compound molecules selectively rebind to the imprinted cavities. This binding event alters the electrochemical properties of the electrode, such as impedance or current, which can be measured using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). fiu.edumdpi.com The magnitude of the change in the electrochemical signal is proportional to the concentration of the analyte. Research on cortisol-imprinted polymers has demonstrated the ability to achieve very low detection limits, down to the picomolar (pM) range, and these sensors can often be regenerated and reused multiple times. ucl.ac.ukmdpi.com

Table 1: Performance of Cortisol-Selective Molecularly Imprinted Polymer (MIP) Sensors
MIP MatrixTransducerDetection TechniqueLimit of Detection (LOD)Key FeaturesReference
Polypyrrole (PPy)Screen-Printed ElectrodeCyclic Voltammetry (CV)1 pMReusable up to 7 times; electrochemical regeneration. mdpi.com
Methacrylic acid (MAA) and Methyl Methacrylate (MMA)Not specifiedUV Polymerization0.37 ng/mLHigh specificity and reusability; overcomes short shelf life of natural bioreceptors. mdpi.com
Conducting Polymer FilmScreen-Printed Carbon Electrode (SPCE)Electrochemical PolymerizationPhysiological RangeCost-effective, temperature stable, and reusable. fiu.edu

Aptamer-Based Sensing Devices

Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind with high affinity and selectivity to target molecules. nih.gov These nucleic acid-based receptors, often referred to as "chemical antibodies," are developed through an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). Aptasensors for cortisol detection have shown great promise, and the same aptamers can be expected to recognize this compound due to the minimal structural alteration from the parent molecule. bohrium.comuc.edu

Aptamers offer several advantages over traditional antibodies, including higher chemical stability, resistance to denaturation, ease of synthesis and modification, and lower production costs. nih.govuc.edu In aptamer-based sensing devices, the aptamer is immobilized on a transducer surface. The binding of this compound induces a conformational change in the aptamer structure. nih.gov This change can be converted into a detectable signal through various mechanisms:

Electrochemical Aptasensors: The conformational change upon target binding can alter the electron transfer rate at an electrode surface, which is measured as a change in current or impedance. nih.gov

Optical Aptasensors: The aptamer can be labeled with fluorescent dyes or gold nanoparticles. Target binding can lead to changes in fluorescence or color, forming the basis for colorimetric or fluorescent assays. researchgate.net

Aptasensors have been integrated into various platforms, including lateral flow assays (LFAs) for rapid, point-of-care testing. nih.govresearchgate.net These devices have demonstrated the ability to detect cortisol in complex biological fluids like saliva with high selectivity and sensitivity, achieving detection limits in the low nanogram per milliliter (ng/mL) range. nih.gov

Nanomaterial Integration in Sensor Design

The performance of electrochemical and biosensor platforms for steroid detection is significantly enhanced by the integration of nanomaterials. nih.govresearchgate.net Nanomaterials such as gold nanoparticles (AuNPs), carbon nanotubes (CNTs), graphene, and metal oxide nanoflakes offer unique properties like high surface-area-to-volume ratios, excellent electrical conductivity, and catalytic activity. nih.govnih.gov These properties are leveraged to improve sensor sensitivity, stability, and detection limits.

In the context of detecting this compound, nanomaterials can be used in several ways:

Signal Amplification: Nanomaterials can be used to label antibodies or aptamers, leading to a significant amplification of the detection signal. For instance, AuNPs are widely used in colorimetric assays due to their distinct plasmonic properties. researchgate.netnih.gov

Enhanced Electron Transfer: Conductive nanomaterials like multi-walled carbon nanotubes (MWCNTs) and reduced graphene oxide (rGO) can be used to modify electrode surfaces. nih.govnih.gov This modification facilitates faster electron transfer between the bioreceptor and the electrode, resulting in a more sensitive electrochemical sensor. nih.gov

For example, a sensor design might involve modifying a screen-printed carbon electrode with a composite of gold nanoparticles and magnetically functionalized reduced graphene oxide (AuNPs/MrGO) to create a highly conductive and high-surface-area platform for antibody or aptamer immobilization. nih.gov Such designs have proven effective for cortisol detection and are directly translatable to its 21-propionate derivative. nih.gov

Table 2: Examples of Nanomaterial Integration in Cortisol Biosensors
NanomaterialSensor PlatformRole of NanomaterialAnalyteReference
Gold Nanoparticles (AuNPs)Lateral Flow AptasensorColorimetric probe for visual detection.Cortisol uc.eduresearchgate.net
AuNPs and Magnetically Functionalized Reduced Graphene Oxide (AuNPs/MrGO)Electrochemical ImmunosensorSignal amplification and enhanced electrical conductivity.Cortisol nih.gov
Tin Disulfide (SnS₂) NanoflakesElectrochemical ImmunosensorProvides large surface area for antibody immobilization.Cortisol ucl.ac.uk
Barium Titanate (BaTiO₃) NanoparticlesInterdigitated Electrode (IDE) PlatformForms a hybrid sensing matrix to detect impedance changes.Cortisol mdpi.com

Spectroscopic Techniques (e.g., NMR for structural analysis and quantification)

Spectroscopic techniques are indispensable tools for the structural elucidation and quantification of organic molecules like this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing detailed atomic-level information about molecular structure. mdpi.com

High-resolution ¹H NMR spectroscopy can be used to confirm the identity and purity of this compound. The introduction of the propionate (B1217596) group at the C-21 position induces characteristic changes in the chemical shifts of nearby protons, particularly the two protons on C-21. These signals would be shifted downfield compared to the corresponding signals in the parent cortisol molecule and would exhibit a splitting pattern indicative of coupling to the adjacent methylene (B1212753) protons of the propionate ethyl group. While the complex steroid backbone results in many overlapping signals in the ¹H NMR spectrum, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to resolve these overlaps and assign specific proton and carbon signals, confirming the complete structure of the ester. mdpi.com

While mass spectrometry is often the preferred method for quantifying steroids in complex biological matrices due to its superior sensitivity, researchgate.netnih.gov quantitative NMR (qNMR) can also be used, especially for the analysis of purer samples. By integrating the area of a specific, well-resolved proton signal of this compound and comparing it to the integral of a certified internal standard of known concentration, a precise and accurate quantification can be achieved without the need for a specific analyte reference standard.

Other spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy can also be used for characterization. The FTIR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups, including the ester carbonyl (C=O) stretch from the propionate group (typically around 1740 cm⁻¹), in addition to the ketone and hydroxyl absorptions from the cortisol backbone. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Cortisol 21-Propionate Analogues

The development of novel analogues of this compound is a key strategy to enhance therapeutic indices, separating the beneficial anti-inflammatory effects from potential side effects. Research in this area focuses on modifying the steroid backbone to alter the compound's interaction with the glucocorticoid receptor (GR).

One approach involves creating "dissociated" glucocorticoids that preferentially exhibit transrepression (the mechanism for anti-inflammatory effects) over transactivation (responsible for many metabolic side effects). For instance, thiobenzothiazole-containing derivatives of hydrocortisone (B1673445) have been synthesized and studied. nih.gov Some of these novel compounds have demonstrated anti-inflammatory activity with a reduced impact on insulin (B600854) secretion in rodent and human islet cells, indicating a potential for better-tolerated glucocorticoid therapies. nih.gov

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the propionate (B1217596) ester at the C21 position and other parts of the cortisol structure to understand how these changes affect GR binding affinity, selectivity, and downstream signaling.

Targeted Delivery Mechanisms: Developing analogues designed for specific tissue delivery to maximize local anti-inflammatory effects while minimizing systemic exposure.

Hybrid Molecules: Creating hybrid compounds that combine the this compound structure with other pharmacophores to achieve dual therapeutic actions.

Advanced Computational Modeling for Structure-Function Prediction

Computational methods are becoming indispensable tools in drug discovery and development, offering a rapid and cost-effective way to predict the biological activity of new molecules. For this compound and its analogues, advanced computational modeling can provide significant insights into their structure-function relationships.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to:

Predict Binding Affinity: Simulate the interaction between this compound analogues and the ligand-binding domain of the glucocorticoid receptor. This can help prioritize the synthesis of compounds with the highest predicted affinity.

Elucidate Mechanisms of Action: Model the conformational changes in the GR upon ligand binding, providing clues about whether an analogue will act as an agonist or antagonist and its potential for transactivation versus transrepression.

Forecast Pharmacokinetic Properties: Use computational models to predict absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

The rise of artificial intelligence and machine learning is further enhancing these predictive capabilities, allowing for the analysis of large datasets to identify subtle structural features that govern biological activity. nih.gov

Table 1: Computational Approaches in Steroid Research

Computational MethodApplication in this compound Research
Molecular DockingPredicting the binding orientation and affinity of analogues to the glucocorticoid receptor.
QSARDeveloping models that correlate chemical structure with anti-inflammatory activity.
Molecular DynamicsSimulating the dynamic behavior of the receptor-ligand complex to understand activation mechanisms.

Exploration of Role in Specific Biological Pathways in Model Systems

Understanding the precise biological pathways modulated by this compound is fundamental to its development as a research tool and potential therapeutic. Non-clinical model systems, ranging from cell cultures to animal models, are critical for these investigations.

Recent research has highlighted the importance of metabolomics in understanding the systemic effects of corticosteroids. nih.govresearchgate.net Studies on other glucocorticoids, such as inhaled corticosteroids, have revealed significant alterations in pathways like steroid hormone biosynthesis and fatty acid oxidation. nih.govmdpi.com Future research on this compound could use similar approaches to map its metabolic footprint.

Key areas for future exploration in model systems include:

Genomic and Proteomic Analyses: Using techniques like RNA-seq and mass spectrometry-based proteomics to identify genes and proteins whose expression is altered by this compound in specific cell types (e.g., immune cells, endothelial cells).

Pathway Analysis in Disease Models: Investigating the effects of this compound in animal models of inflammatory diseases (e.g., arthritis, asthma) to connect its molecular actions to physiological outcomes.

Comparative Studies: Directly comparing the effects of this compound with other glucocorticoid esters, such as fluticasone (B1203827) propionate and clobetasol (B30939) propionate, to understand how the ester moiety influences biological activity. mdpi.comendocrine-abstracts.org

Innovations in Preclinical Bioanalytical Monitoring

Accurate and sensitive measurement of this compound and its metabolites is essential for preclinical pharmacokinetic and pharmacodynamic studies. Innovations in bioanalytical techniques are crucial for advancing our understanding of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids in biological matrices due to its high sensitivity and specificity. Future developments in this area may include:

High-Resolution Mass Spectrometry (HRMS): Employing HRMS to simultaneously quantify the parent drug and identify unknown metabolites in a single analysis.

Miniaturized Sample Preparation: Developing novel microextraction techniques to reduce sample volume and improve efficiency, which is particularly important when working with small animal models.

Advanced Immunoassays: Creating highly specific monoclonal antibodies for the development of sensitive immunoassays that can be used for high-throughput screening or as complementary techniques to mass spectrometry.

These advanced analytical methods will enable more precise characterization of the pharmacokinetic profile of this compound and its analogues, facilitating the translation of preclinical findings.

Table 2: Bioanalytical Techniques for Corticosteroid Analysis

TechniqueAdvantages in Preclinical Monitoring
LC-MS/MSHigh sensitivity, high specificity, ability to multiplex (measure multiple analytes).
High-Resolution Mass Spectrometry (HRMS)Metabolite identification, structural elucidation.
Immunoassay (e.g., ELISA)High throughput, cost-effective for large sample numbers.

Compound Reference Table

Q & A

Q. How is Cortisol 21-propionate synthesized and characterized in preclinical research?

this compound is synthesized via esterification of cortisol at the 21-hydroxyl group using propionic anhydride. Key steps include:

  • Purification : High-performance liquid chromatography (HPLC) to isolate the esterified product.
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to confirm structural integrity and purity (>98%) .
  • Validation : Compare spectral data with reference standards (e.g., Hydrocortisone 17-Butyrate 21-Propionate derivatives) to ensure accuracy .

Q. What analytical methods are used to quantify this compound in biological matrices?

  • HPLC-MS/MS : Offers high sensitivity for detecting low concentrations in serum or tissue homogenates. Validate using internal standards (e.g., deuterated cortisol) to correct for matrix effects .
  • ELISA : Competitive immunoassays require cross-reactivity testing to distinguish this compound from endogenous glucocorticoids .
  • Sample Preparation : Solid-phase extraction (SPE) to minimize interference from lipids and proteins in biological fluids .

Q. What are the primary mechanisms of action of this compound compared to cortisol?

  • Receptor Binding : Use radioligand displacement assays to measure affinity for glucocorticoid receptors (GRs) and mineralocorticoid receptors (MRs). This compound may exhibit prolonged activity due to reduced plasma protein binding .
  • Gene Expression : Transcriptomic analysis (RNA-seq) of GR-regulated genes (e.g., FKBP5) in cell lines treated with this compound vs. cortisol .

Advanced Research Questions

Q. How do researchers design experiments to assess the pharmacokinetic profile of this compound?

  • In Vivo Models : Administer the compound intravenously/orally to rodents, with serial blood sampling over 24–72 hours. Use non-compartmental analysis (NCA) to calculate AUC, half-life, and clearance .
  • Tissue Distribution : Radiolabeled this compound with ³H or ¹⁴C, followed by autoradiography or scintillation counting in organs .
  • Metabolite Identification : LC-MS/MS to detect propionate hydrolysis products (e.g., free cortisol) in hepatic microsomes .

Q. How can contradictory data on the anti-inflammatory efficacy of this compound be resolved?

  • Meta-Analysis : Pool data from multiple studies, stratifying by dose, administration route, and model (e.g., murine LPS-induced inflammation vs. rheumatoid arthritis). Assess heterogeneity using I² statistics .
  • Study Design Critique : Evaluate blinding, randomization, and sample size adequacy. For example, underpowered studies may fail to detect moderate effects .
  • Mechanistic Follow-Up : Compare tissue-specific GR activation (e.g., lung vs. liver) using luciferase reporter assays .

Q. What strategies optimize the stability of this compound in experimental formulations?

  • Stress Testing : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., free cortisol) .
  • Excipient Screening : Test antioxidants (e.g., ascorbic acid) and pH buffers in lipid-based nanoparticles to enhance shelf life .

Q. How does this compound interact with glucocorticoid receptor isoforms (GRα vs. GRβ)?

  • In Silico Modeling : Molecular docking simulations to predict binding affinity differences between isoforms .
  • Functional Assays : Transfect HEK293 cells with GRα or GRβ plasmids and measure transcriptional activity via dual-luciferase reporters .

Q. What in vitro models evaluate the tissue-specific effects of this compound?

  • Primary Cell Cultures : Human keratinocytes for dermal absorption studies or bronchial epithelial cells for pulmonary effects .
  • 3D Organoids : Intestinal or hepatic organoids to assess metabolic and proliferative responses .

Methodological Considerations

  • Statistical Rigor : Report P-values with exact values (e.g., P = 0.032) rather than thresholds (e.g., P < 0.05). Justify sample sizes using power analysis .
  • Ethical Compliance : For human studies, document informed consent and cortisol sampling protocols (salivary vs. serum) to minimize stress-induced artifacts .
  • Data Reproducibility : Publish raw HPLC/MS chromatograms and NMR spectra in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.